molecular formula C11H22N2 B1612393 2-(Piperidin-3-yl)azepane CAS No. 912771-29-0

2-(Piperidin-3-yl)azepane

Cat. No. B1612393
M. Wt: 182.31 g/mol
InChI Key: NILYFVLXUNTUTG-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)azepane , also known as 2-pyridin-3-yl-azepane , is a heterocyclic compound. It features a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidines, including this derivative, play a crucial role in drug design due to their presence in more than twenty classes of pharmaceuticals and natural alkaloids .

2.

Synthesis Analysis

The synthesis of 2-(Piperidin-3-yl)azepane involves various methods. Intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Researchers have explored hydrogenation, cyclization, cycloaddition, annulation, and amination processes to access these compounds. Developing efficient and cost-effective synthetic routes for substituted piperidines remains an ongoing challenge in organic chemistry .

3.

Molecular Structure Analysis

The molecular structure of 2-(Piperidin-3-yl)azepane consists of a piperidine ring fused with a pyridine moiety. The nitrogen atom in the piperidine ring contributes to its basicity and reactivity. Understanding the spatial arrangement of atoms within the molecule is essential for predicting its properties and interactions .

4.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, such as functionalization, cyclization, and multicomponent reactions. These reactions allow for the modification of the piperidine scaffold, leading to diverse derivatives with potential pharmacological applications. Researchers continue to explore novel synthetic routes and reaction mechanisms .

5.

properties

IUPAC Name

2-piperidin-3-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILYFVLXUNTUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587567
Record name 2-(Piperidin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yl)azepane

CAS RN

912771-29-0
Record name 2-(Piperidin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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